![molecular formula C14H15N5O3 B2961611 9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 713086-25-0](/img/structure/B2961611.png)

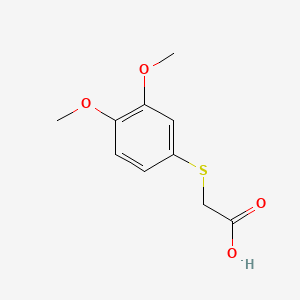

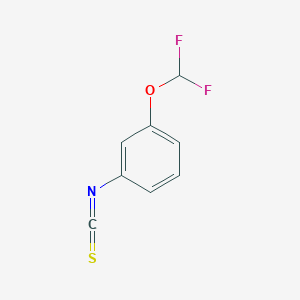

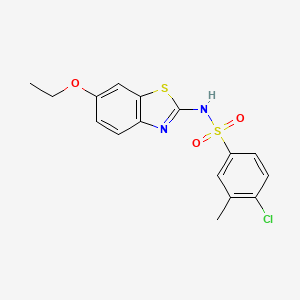

9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidine ring and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in several studies . For instance, the uracil derivatives were subjected to Vilsmeier reaction to give the intermediate derivative, which was then treated with triethylamine and cyanoacetamide in ethanol, to afford the target compounds .Molecular Structure Analysis

The molecular structure of “9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is characterized by a pyrimidine ring fused with a purine ring . The pyrimidine ring contains nitrogen at 1 and 3 positions .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been explored in various studies . For instance, the nucleophilic substitution reaction of manganocene with an equimolar amount of the Li+ salt of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-α]pyrimidine (hppH) affords the neutral dimer .Physical And Chemical Properties Analysis

The physical and chemical properties of “9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” can be inferred from its molecular formula C9H9N3O3 . It has an average mass of 207.186 Da and a monoisotopic mass of 207.064392 Da .Applications De Recherche Scientifique

Pharmaceuticals

Furan derivatives are used to produce pharmaceuticals . They have potential biological activities such as antimicrobial, antiviral, antioxidant, antitumor, antihistaminic and fungicides . These have rendered furan derivatives valuable active ingredients of medicine .

Resin Production

Furan derivatives are used in the production of resin . Resins are highly viscous substances that harden permanently. They are used in a wide range of applications including art, jewelry, and industrial uses.

Agrochemicals

Furan derivatives are used in the production of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemical products used in agriculture.

Lacquers

Furan derivatives are used in the production of lacquers . Lacquers are a type of hard and potentially shiny coating or finish that can be applied to materials such as wood or metal.

Antimicrobial Agents

Furan derivatives have shown potential as antimicrobial agents . They have been used in the synthesis of new drugs to combat microbial resistance .

Anticancer Agents

Furan derivatives have shown potential as anticancer agents . They have been used in the synthesis of new drugs to combat various types of cancer .

Bioactivity

The compound “1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea” was synthesized by coupling purified furfural with urea . All the pathogens were susceptible to the synthesized compound except Bacillus subtilis . Due to this broad spectrum of activity, it can be used for various medicinal purposes and is therefore encouraged for the development of a novel drug in future .

Antibacterial Activity

Furan derivatives have shown potential as antibacterial agents . They have been used in the synthesis of new drugs to combat bacterial infections .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c1-17-11-10(12(20)16-14(17)21)19-6-3-5-18(13(19)15-11)8-9-4-2-7-22-9/h2,4,7H,3,5-6,8H2,1H3,(H,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAGUUWVWIVBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B2961528.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2961531.png)

![1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2961537.png)

![(3S,4S)-4-[(1-ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride](/img/no-structure.png)